Pyrimidine-4-carbonitrile
Overview
Description
- Chemical Name : Pyrimidine-4-carbonitrile
- Molecular Formula : C<sub>5</sub>H<sub>3</sub>N<sub>3</sub>
- Formula Weight : 105.1 g/mol
- Synonyms : Pyrimidine-4-carbonitrile
- Property and Safety Information :
- Melting Point: Not specified
- Boiling Point: Not specified
- Density: Not specified
- Hazard Codes: Xn (Harmful)
- Risk Statements: R22 (Harmful if swallowed)
- Structure : Pyrimidine-4-carbonitrile is a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3 of the ring. It plays a vital role in various biological processes and is structurally similar to nucleotide base pairs in DNA and RNA.
Synthesis Analysis
- The synthesis of pyrimidine-4-carbonitrile involves incorporating active moieties, such as halo compounds, pyrazolo, pyrano, pyrimido, and pyrido derivatives, with an active methylene group in thiobarbituric acid derivatives at the C-5 position.
Molecular Structure Analysis
- The three-dimensional structure of pyrimidine-4-carbonitrile has been elucidated by single crystal X-ray diffraction at low temperature (160 K). The molecular conformation is locked by an intramolecular C–H⋯C interaction involving the cyano and CH groups of the thiophene and phenyl rings.
Chemical Reactions Analysis
- Pyrimidine-4-carbonitrile derivatives have been investigated for their in vitro cytotoxic activities against human tumor cell lines, including colorectal carcinoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer cells.
Physical And Chemical Properties Analysis
- Specific physical properties (melting point, boiling point, density) are not specified in the available data.
- Safety information indicates that it is harmful if swallowed.
Scientific Research Applications
1. Anti-inflammatory Applications
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described in the literature. For instance, a three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
2. Anticancer Applications
- Methods of Application : Many novel pyrimidine derivatives have been designed and developed for their anticancer activity. Synthetic versatility of pyrimidine allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, dervatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .
- Results or Outcomes : Several pyrimidine derivatives have shown promising anticancer activity. For instance, the novel thiazolopyrimidine derivatives were studied against the human cancer cell lines and primary CLL cells. One of the derivatives displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .
4. Antimicrobial Agent
- Summary of Application : A study reports the synthesis of several novel substituted pyrazolo[3,4-d]pyrimidinone, benzylidenedihydropyrimidine, pyrano[2,3-d]pyrimidine, hexahydropyrimido[4, 5-d] pyrimidinone, tetrahydropyrido[2,3-d] pyrimidine-6-carbonitrile, pyrido[2, 3-d:6,5-d’]dipyrimidinone derivatives, which all contain a biologically active thiobarbituric acid .
- Methods of Application : The synthesized novel compounds were achieved through the incorporation of the active moieties such as halo compound, pyrazolo, pyrano, pyrimido, pyrido-derivatives with active methylene group in thiobarbituric acid derivatives at C-5 .
- Results or Outcomes : All novel pyrimidine derivatives exhibited broad-spectrum antimicrobial activity with a varied zone of inhibition ranging between 11.3±0.6 and 25.3±0.6 mm. The MIC values are different according to a pathogenic organism (ranging between 3.91 and 500 µg mL −1 ), whereas the MBC/MFC were 2× to 4× MIC value .
5. In-vitro Cytotoxicity
- Summary of Application : The most promising compounds were selected to investigate their in-vitro cytotoxic efficacy against normal Vero cells and cancerous Caco-2 cells .
- Methods of Application : Data of in-vitro cytotoxicity confirm the efficiency of selected novel pyrimidine derivatives to target Caco-2 cancerous cells at low concentrations more than Vero normal cells .
- Results or Outcomes : Four selected compounds 4, 7b, 10, and 12 displayed IC50 values of 286.73±4.54, 138.07±8.21, 332.48±18.75, and 241.18±15.60 µg mL −1, respectively, for normal Vero cell line, whereas it was 271.55±3.68, 65.94±2.36, 121.16±4.96, and 82.28±4.08 µg mL −1, respectively, for Caco-2 cancerous cell line .
Future Directions
- Further research should focus on optimizing the structure of pyrimidine derivatives to enhance their anticancer efficacy while minimizing toxicity.
properties
IUPAC Name |
pyrimidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3/c6-3-5-1-2-7-4-8-5/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEWSZYVEDTXGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437943 | |
Record name | Pyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-4-carbonitrile | |
CAS RN |
42839-04-3 | |
Record name | Pyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrimidine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.